molecular formula C16H16FNO2 B2934214 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 391628-94-7

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B2934214
CAS No.: 391628-94-7
M. Wt: 273.307
InChI Key: LQWFOURKGRXXDD-VCHYOVAHSA-N
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Description

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is a complex organic compound with a molecular formula of C16H16FNO2 and a molecular weight of 273.3 g/mol. This compound features an ethoxy group, a fluoro group, and a phenyl imine group attached to a phenol core, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-ethoxy-6-[(3-fluoro-4-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWFOURKGRXXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenol with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imine group can be reduced to an amine under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.

  • Reduction: : Amines and related derivatives.

  • Substitution: : Brominated or nitro-substituted derivatives.

Scientific Research Applications

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antioxidant properties and enzyme inhibition.

  • Medicine: : Studied for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: : Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol exerts its effects involves interactions with molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing enzyme activity and cellular processes. The imine group may interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-ethoxyphenol: : Lacks the imine group.

  • 3-fluoro-4-methylbenzaldehyde: : Lacks the phenol and ethoxy groups.

  • 2-ethoxy-6-(3-fluoro-4-methylphenyl)phenol: : Similar structure but different positioning of the substituents.

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